Lenalidomide-CO-C2-Br is a derivative of lenalidomide, a well-known immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia. This compound falls under the category of isoindolones, which are aromatic polycyclic compounds characterized by an isoindole structure with a ketone group. Lenalidomide itself is recognized for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties, making it a crucial agent in cancer therapy and immune modulation .
The synthesis of Lenalidomide-CO-C2-Br typically involves several key steps:
The specific synthetic route may vary, but it commonly includes:
Lenalidomide-CO-C2-Br has a complex molecular structure characterized by:
The structural data indicates that Lenalidomide-CO-C2-Br contains multiple functional groups, including amides and ketones, which contribute to its biological activity.
Lenalidomide-CO-C2-Br can undergo various chemical reactions, including:
Key reagents in these reactions include:
Lenalidomide-CO-C2-Br exerts its pharmacological effects primarily through modulation of the CRL4 CRBN E3 ubiquitin ligase complex. This interaction leads to:
Lenalidomide-CO-C2-Br possesses several notable physical properties:
Key chemical properties include:
Lenalidomide-CO-C2-Br is primarily used in scientific research settings, particularly in studies focused on:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: